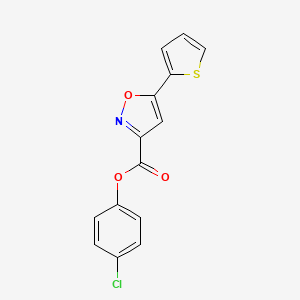
4-Chlorophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate is a heterocyclic compound that contains a chlorophenyl group, a thiophene ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors. For instance, the reaction of 2-aminothiophene with a suitable carboxylic acid derivative can lead to the formation of the oxazole ring.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction. This can be achieved by reacting the oxazole derivative with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Formation of the Carboxylate Group: The carboxylate group can be introduced through esterification reactions. This involves reacting the oxazole derivative with a suitable alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
4-Chlorophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents. Its unique structure allows for the exploration of new drug candidates with various biological activities.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-Chlorophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific biological context and the functional groups present in the compound.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenyl 5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one: This compound has a similar structure but contains a pyrrolone ring instead of an oxazole ring.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide:
Uniqueness
4-Chlorophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties. This uniqueness allows for specific interactions with biological targets and the development of novel materials with tailored properties.
Properties
Molecular Formula |
C14H8ClNO3S |
|---|---|
Molecular Weight |
305.7 g/mol |
IUPAC Name |
(4-chlorophenyl) 5-thiophen-2-yl-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C14H8ClNO3S/c15-9-3-5-10(6-4-9)18-14(17)11-8-12(19-16-11)13-2-1-7-20-13/h1-8H |
InChI Key |
JHPSTQJGWJPMNW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=NO2)C(=O)OC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















